Cas no 2228757-11-5 (2-(2-hydroxyethyl)benzene-1,3,5-triol)
2-(2-hydroxyethyl)benzene-1,3,5-triol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Hydroxyethyl)-1,3,5-benzenetriol
- 2-(2-hydroxyethyl)benzene-1,3,5-triol
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- Inchi: 1S/C8H10O4/c9-2-1-6-7(11)3-5(10)4-8(6)12/h3-4,9-12H,1-2H2
- InChI Key: DFOATKRXQLALOL-UHFFFAOYSA-N
- SMILES: OCCC1C(O)=CC(O)=CC=1O
2-(2-hydroxyethyl)benzene-1,3,5-triol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1735961-0.05g |
2-(2-hydroxyethyl)benzene-1,3,5-triol |
2228757-11-5 | 0.05g |
$780.0 | 2023-09-20 | ||
| Enamine | EN300-1735961-0.1g |
2-(2-hydroxyethyl)benzene-1,3,5-triol |
2228757-11-5 | 0.1g |
$817.0 | 2023-09-20 | ||
| Enamine | EN300-1735961-0.25g |
2-(2-hydroxyethyl)benzene-1,3,5-triol |
2228757-11-5 | 0.25g |
$855.0 | 2023-09-20 | ||
| Enamine | EN300-1735961-0.5g |
2-(2-hydroxyethyl)benzene-1,3,5-triol |
2228757-11-5 | 0.5g |
$891.0 | 2023-09-20 | ||
| Enamine | EN300-1735961-1.0g |
2-(2-hydroxyethyl)benzene-1,3,5-triol |
2228757-11-5 | 1g |
$928.0 | 2023-06-04 | ||
| Enamine | EN300-1735961-2.5g |
2-(2-hydroxyethyl)benzene-1,3,5-triol |
2228757-11-5 | 2.5g |
$1819.0 | 2023-09-20 | ||
| Enamine | EN300-1735961-5.0g |
2-(2-hydroxyethyl)benzene-1,3,5-triol |
2228757-11-5 | 5g |
$2692.0 | 2023-06-04 | ||
| Enamine | EN300-1735961-10.0g |
2-(2-hydroxyethyl)benzene-1,3,5-triol |
2228757-11-5 | 10g |
$3992.0 | 2023-06-04 | ||
| Enamine | EN300-1735961-1g |
2-(2-hydroxyethyl)benzene-1,3,5-triol |
2228757-11-5 | 1g |
$928.0 | 2023-09-20 | ||
| Enamine | EN300-1735961-5g |
2-(2-hydroxyethyl)benzene-1,3,5-triol |
2228757-11-5 | 5g |
$2692.0 | 2023-09-20 |
2-(2-hydroxyethyl)benzene-1,3,5-triol Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-(2-hydroxyethyl)benzene-1,3,5-triol
Comprehensive Guide to 2-(2-hydroxyethyl)benzene-1,3,5-triol (CAS No. 2228757-11-5): Properties, Applications, and Market Insights
2-(2-hydroxyethyl)benzene-1,3,5-triol (CAS No. 2228757-11-5) is a phenolic derivative with a unique molecular structure, combining hydroxyl and hydroxyethyl functional groups. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, cosmetics, and material science. Researchers and industry professionals are increasingly exploring its potential as a multifunctional building block for advanced formulations.
The chemical structure of 2-(2-hydroxyethyl)benzene-1,3,5-triol features a benzene ring substituted with three hydroxyl groups at positions 1, 3, and 5, along with a hydroxyethyl group at position 2. This arrangement contributes to its enhanced solubility in polar solvents compared to simpler phenols, making it particularly valuable for applications requiring water compatibility. The compound's CAS number 2228757-11-5 serves as a unique identifier in chemical databases and regulatory documentation.
In the pharmaceutical sector, 2-(2-hydroxyethyl)benzene-1,3,5-triol has shown promise as a precursor for drug development. Its phenolic structure suggests potential antioxidant properties, a topic of growing interest as consumers increasingly seek natural antioxidants for health maintenance. Recent studies have investigated its possible role in combating oxidative stress, aligning with current trends in preventive healthcare and longevity research.
The cosmetic industry has taken notice of CAS 2228757-11-5 due to its potential skin-beneficial properties. Formulators are evaluating its use in anti-aging formulations, capitalizing on both its antioxidant capacity and possible collagen-stimulating effects. This application taps into the booming market for science-backed, effective skincare ingredients that consumers actively search for online.
Material scientists are exploring 2-(2-hydroxyethyl)benzene-1,3,5-triol as a monomer for specialty polymers. Its multiple reactive sites allow for the creation of cross-linked networks with unique properties, potentially useful in biodegradable materials or advanced coatings. This aligns with global sustainability trends and the search for eco-friendly alternatives to conventional materials.
From a synthetic chemistry perspective, the production of 2-(2-hydroxyethyl)benzene-1,3,5-triol typically involves selective functionalization of phloroglucinol derivatives. Recent advancements in green chemistry approaches have focused on optimizing the synthesis to reduce environmental impact, responding to industry demands for sustainable production methods.
The global market for CAS 2228757-11-5 is experiencing steady growth, driven by increasing R&D investments and expanding applications. Market analysts note particular interest from Asia-Pacific regions, where pharmaceutical and cosmetic industries are rapidly developing. Pricing trends indicate moderate stability, with fluctuations tied to raw material availability and production scale.
Quality control for 2-(2-hydroxyethyl)benzene-1,3,5-triol typically involves HPLC analysis to verify purity, along with spectroscopic characterization. The compound's stability profile suggests good shelf life under proper storage conditions, an important consideration for industrial users. Regulatory status varies by region, with most jurisdictions classifying it as a standard chemical without special restrictions.
Future research directions for 2-(2-hydroxyethyl)benzene-1,3,5-triol may explore its biological activities more thoroughly, particularly in relation to emerging health concerns. The compound's structural features suggest possible interactions with biological targets currently under investigation in metabolic disease research. Additionally, its potential in smart material applications represents an exciting frontier for materials science.
For researchers and manufacturers working with CAS 2228757-11-5, proper handling procedures should be followed despite its relatively benign nature. Standard laboratory precautions for phenolic compounds apply, including the use of appropriate personal protective equipment. Material safety data sheets should be consulted for specific handling guidance.
The nomenclature of 2-(2-hydroxyethyl)benzene-1,3,5-triol follows IUPAC conventions, though alternative names may appear in literature. Systematic naming ensures precise identification across scientific databases and regulatory frameworks. This consistency is crucial for researchers conducting literature reviews or patent searches related to this compound.
Analytical methods for characterizing 2-(2-hydroxyethyl)benzene-1,3,5-triol typically combine chromatographic and spectroscopic techniques. Modern approaches may include LC-MS for precise molecular weight determination and structural confirmation. These analytical capabilities support quality assurance in industrial applications and facilitate research into new derivatives.
Environmental considerations for CAS 2228757-11-5 suggest moderate biodegradability based on its structural features. Ongoing ecotoxicological studies aim to provide more comprehensive data to guide responsible use and disposal practices. This information is increasingly important to manufacturers seeking to demonstrate environmental responsibility.
In conclusion, 2-(2-hydroxyethyl)benzene-1,3,5-triol represents an interesting case study in how subtle molecular modifications can create compounds with diverse applications. Its development reflects broader trends in chemical innovation, where multifunctionality and sustainability are key drivers. As research continues, we may discover even more valuable applications for this versatile phenolic derivative.
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